An In-Depth Technical Guide to 2-Bromo-3,4,5,6-tetrafluoronitrobenzene: A Key Intermediate for Advanced Scientific Research
An In-Depth Technical Guide to 2-Bromo-3,4,5,6-tetrafluoronitrobenzene: A Key Intermediate for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,4,5,6-tetrafluoronitrobenzene, identified by the CAS number 5580-83-6 , is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique molecular architecture, featuring a bromine atom, four fluorine atoms, and a nitro group on a benzene ring, renders it a versatile synthetic building block. The strong electron-withdrawing nature of the tetrafluorinated ring and the nitro group activates the compound for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-3,4,5,6-tetrafluoronitrobenzene is essential for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 5580-83-6 | [1][2][3][4] |
| IUPAC Name | 1-Bromo-2,3,4,5-tetrafluoro-6-nitrobenzene | [3] |
| Molecular Formula | C₆BrF₄NO₂ | [1][2] |
| Molecular Weight | 273.97 g/mol | [1] |
| Density (Predicted) | 2.040±0.06 g/cm³ |
Synthesis and Spectroscopic Characterization
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3,4,5,6-tetrafluoronitrobenzene (CAS 5580-83-6) was not found in the available search results, a general understanding of synthetic strategies for polysubstituted fluorinated aromatics can be inferred. The synthesis would likely involve the nitration of a suitable tetrafluorobromobenzene precursor. The regioselectivity of the nitration would be a critical factor to control to obtain the desired isomer.
For the purpose of illustrating a potential synthetic approach, the synthesis of a related isomer, 1-bromo-2,4,5-trifluorobenzene, is described in the literature, involving the bromination of 1,2,4-trifluorobenzene. A similar multi-step approach starting from a commercially available tetrafluoroaniline, involving bromination followed by diazotization and deamination, could be a plausible route to a tetrafluorobromobenzene intermediate, which could then be nitrated.
Illustrative Synthetic Workflow:
Caption: A potential synthetic workflow for 2-Bromo-3,4,5,6-tetrafluoronitrobenzene.
Spectroscopic Characterization: Due to the lack of specific experimental data in the search results, a detailed spectroscopic analysis cannot be provided. However, for a compound of this structure, the following spectroscopic techniques would be crucial for its characterization:
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¹H NMR: Would likely show no signals, as there are no hydrogen atoms on the aromatic ring.
-
¹³C NMR: Would provide information on the six distinct carbon environments in the molecule, with chemical shifts influenced by the attached fluorine, bromine, and nitro groups.
-
¹⁹F NMR: This would be the most informative NMR technique, showing four distinct signals corresponding to the four non-equivalent fluorine atoms. The coupling patterns (J-coupling) between the fluorine atoms would be complex and highly informative for confirming the substitution pattern.[5][6][7]
-
Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.
Reactivity and Synthetic Applications
The key to the synthetic utility of 2-Bromo-3,4,5,6-tetrafluoronitrobenzene lies in its high reactivity towards nucleophiles. The cumulative electron-withdrawing effect of the four fluorine atoms and the nitro group makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for this class of compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, either bromine or one of the fluorine atoms), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.
General SNAr Workflow:
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
The regioselectivity of the substitution (i.e., whether the bromine or a fluorine atom is displaced) will depend on the nature of the nucleophile and the reaction conditions. The positions ortho and para to the strongly activating nitro group are particularly susceptible to nucleophilic attack.
Experimental Protocol: General Procedure for SNAr with an Amine
This is a generalized protocol and requires optimization for specific substrates and nucleophiles.
Materials:
-
2-Bromo-3,4,5,6-tetrafluoronitrobenzene
-
Amine (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2-Bromo-3,4,5,6-tetrafluoronitrobenzene (1.0 eq) and the chosen base (2.0-3.0 eq).
-
Add the anhydrous polar aprotic solvent and stir the mixture.
-
Add the amine (1.0-1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 150 °C, depending on the reactivity of the amine) and monitor the progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Applications in Drug Development
The ability to introduce diverse functionalities onto the perfluorinated aromatic ring makes 2-Bromo-3,4,5,6-tetrafluoronitrobenzene a valuable scaffold in medicinal chemistry. The resulting highly functionalized nitroaromatics can serve as key intermediates in the synthesis of complex drug molecules. The nitro group itself can be a pharmacophore or can be readily reduced to an amine, providing another point for diversification.
Safety and Handling
Detailed safety information from a specific Material Safety Data Sheet (MSDS) for 2-Bromo-3,4,5,6-tetrafluoronitrobenzene was not found in the search results. However, based on the functional groups present and information for structurally similar compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[12][13][14]
-
Flammability: While not explicitly stated, many organic compounds are flammable. Keep away from heat, sparks, and open flames.[12][15]
-
Toxicity: Nitroaromatic compounds can be toxic. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-Bromo-3,4,5,6-tetrafluoronitrobenzene is a highly activated and versatile building block for organic synthesis. Its utility is primarily driven by its susceptibility to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. While there is a need for more comprehensive experimental data on its physical properties and specific synthetic protocols, the information available highlights its significant potential for researchers and scientists working at the forefront of chemical innovation. As with any highly reactive chemical, proper safety precautions are paramount when handling and utilizing this compound.
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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University of Scranton. Advanced Organic Module | English | Green Chemistry. [Link]
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